3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone
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Overview
Description
3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone is a chemical compound that has gained significant attention in scientific research due to its potential biochemical and physiological effects. This compound is a heterocyclic organic compound that contains two aromatic rings, pyrazine, and thiophene, in its structure.
Mechanism of Action
The mechanism of action of 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of enzymes, such as topoisomerase and protein kinase, that are involved in cellular processes. It has also been proposed that this compound may interact with DNA, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, inhibit cell migration and invasion, and reduce the expression of inflammatory cytokines. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone in lab experiments is its potential as a multifunctional compound with various biological activities. This compound can be easily synthesized using simple reaction conditions and is relatively stable. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone. One direction is to investigate the potential of this compound as a therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections. Another direction is to study the structure-activity relationship of this compound to identify more potent and selective analogs. Additionally, the development of new synthetic methods for this compound and its analogs can also be explored to improve their efficacy and bioavailability.
Synthesis Methods
The synthesis method for 3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone involves the reaction of 2-aminopyrazine and 2-thiophenecarboxaldehyde with anthranilic acid in the presence of a catalyst. The reaction takes place in a solvent, such as ethanol or acetic acid, and is carried out under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.
Scientific Research Applications
3-(2-pyrazinyl)-2-(2-thienyl)-4(3H)-quinazolinone has been extensively studied in scientific research due to its potential applications in various fields. This compound has been found to exhibit anticancer, antimicrobial, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
3-pyrazin-2-yl-2-thiophen-2-ylquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4OS/c21-16-11-4-1-2-5-12(11)19-15(13-6-3-9-22-13)20(16)14-10-17-7-8-18-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQYPXEBKOGMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CS3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975907 |
Source
|
Record name | 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3h)-one | |
CAS RN |
6050-04-0 |
Source
|
Record name | 3-(Pyrazin-2-yl)-2-(thiophen-2-yl)quinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60975907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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